molecular formula C13H16ClNO B11782447 3-(4-Chlorobenzyl)-1-methylpiperidin-4-one

3-(4-Chlorobenzyl)-1-methylpiperidin-4-one

Cat. No.: B11782447
M. Wt: 237.72 g/mol
InChI Key: XSHDWPHXZUSYJN-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-1-methylpiperidin-4-one is an organic compound that belongs to the class of piperidines Piperidines are heterocyclic amines with a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzyl)-1-methylpiperidin-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl chloride and 1-methylpiperidin-4-one.

    Reaction: The 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with 1-methylpiperidin-4-one in the presence of a base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures (50-80°C) to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzyl)-1-methylpiperidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: 4-Chlorobenzoic acid or 4-chlorobenzyl alcohol.

    Reduction: 3-(4-Chlorobenzyl)-1-methylpiperidin-4-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorobenzyl)-1-methylpiperidin-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzyl)-1-methylpiperidin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzyl Chloride: A precursor in the synthesis of 3-(4-Chlorobenzyl)-1-methylpiperidin-4-one.

    1-Methylpiperidin-4-one: Another precursor used in the synthesis.

    4-Chlorobenzyl Alcohol: A related compound that can be formed through reduction reactions.

Uniqueness

This compound is unique due to its specific structure, which combines the properties of both the piperidine ring and the 4-chlorobenzyl group

Properties

Molecular Formula

C13H16ClNO

Molecular Weight

237.72 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-1-methylpiperidin-4-one

InChI

InChI=1S/C13H16ClNO/c1-15-7-6-13(16)11(9-15)8-10-2-4-12(14)5-3-10/h2-5,11H,6-9H2,1H3

InChI Key

XSHDWPHXZUSYJN-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(=O)C(C1)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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